molecular formula C16H23N3O4S2 B2585134 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214665-39-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No. B2585134
CAS RN: 1214665-39-0
M. Wt: 385.5
InChI Key: IBTKBNGZMJJXQA-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H23N3O4S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications

Piperidine Derivatives as Therapeutic Agents

Piperazine and piperidine derivatives have been extensively studied for their potential therapeutic uses. These compounds exhibit a wide range of biological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and cardio-protective effects. The presence of a piperidine moiety in a compound often signifies its potential in drug development due to the flexibility and pharmacological activities associated with this scaffold. Modifications to the substitution pattern on the piperidine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. For example, piperazine derivatives have been reviewed for their therapeutic uses, reflecting their broad potential in drug discovery. These compounds have been implicated in central nervous system activities, anticancer therapies, cardio-protection, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine actions, among others (Rathi et al., 2016).

Sulfonyl Compounds and Therapeutic Potential

Sulfonyl compounds, indicated by the presence of a sulfonamide group, play a critical role in the pharmacology of many drugs. They are present in a wide array of clinically used medications, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. The sulfonamide moiety is a key functional group in drug design, contributing to a compound's therapeutic effects by targeting specific biological pathways. Novel drugs incorporating this group continue to be developed, with recent patents focusing on sulfonamide carbonic anhydrase inhibitors for various therapeutic applications, including antiglaucoma agents and antitumor agents targeting tumor-associated isoforms. This highlights the ongoing need for novel sulfonamides to act as selective drugs in different therapeutic areas (Carta et al., 2012).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c1-16(2)8-10-13(12(20)9-16)24-15(17-10)18-14(21)11-6-4-5-7-19(11)25(3,22)23/h11H,4-9H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTKBNGZMJJXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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